1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
1-(3-Fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound featuring a fluorophenyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- 1-(3-Bromophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Uniqueness: The presence of the fluorine atom in 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it distinct from its chloro- and bromo- analogs, potentially offering improved efficacy and safety profiles in therapeutic applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-16-3-1-2-13(8-16)12-24(21,22)19-5-6-20-10-15(9-18-20)14-4-7-23-11-14/h1-4,7-11,19H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIAMJMYAHSPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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